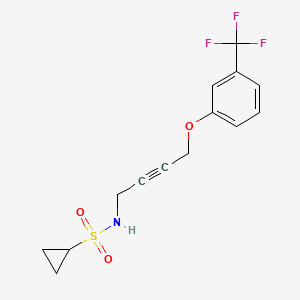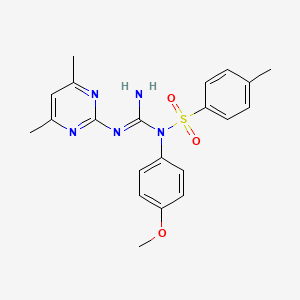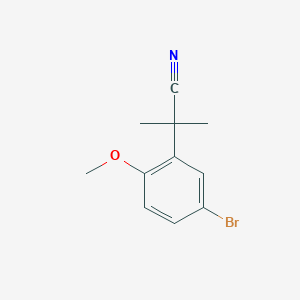
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce electron-withdrawing effects, influencing the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The alkyne group could undergo addition reactions, the phenoxy group could participate in nucleophilic substitution reactions, and the sulfonamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, influencing its solubility and distribution in the body if it’s a drug .Scientific Research Applications
Chemical Synthesis and Reactions
Cationic Cyclisations
Trifluoromethanesulfonic acid serves as an excellent catalyst for inducing overall 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This process emphasizes the utility of sulfonamides in synthesizing complex structures, demonstrating the versatility of trifluoromethyl groups in chemical transformations (Haskins & Knight, 2002).
Cross-Coupling Reactions
Vinyl and aryl trifluoromethanesulfonates are highlighted for their facile preparation and utility in cross-coupling reactions. Such compounds show superior regio- and diastereoselectivity compared to halides, underlining their importance in natural product synthesis and various deoxygenation procedures (Ritter, 1993).
(3 + 2)-Annulations
The catalyzed annulation of donor-acceptor cyclopropanes and ynamides leads to cyclopentene sulfonamides, showcasing an efficient route to synthesize cyclopentanones. This method represents a strategic approach to constructing complex molecules with high diastereoselectivity (Mackay et al., 2014).
Material Science Applications
- Proton Exchange Membranes: New locally and densely sulfonated poly(ether sulfone)s have been developed for fuel cell applications. These materials exhibit phase-separated structures that enhance proton conduction, demonstrating the significance of sulfonated units in energy-related applications (Matsumoto, Higashihara, & Ueda, 2009).
Catalysis
- Cyclopropyl Carbinol Rearrangement: AgOTf-catalyzed rearrangement processes for the synthesis of benzo[b]oxepines and 2H-chromenes have been reported, highlighting the role of the silver(I) cation and the triflate anion in achieving optimal yields. This study provides insight into the catalytic synergy essential for synthesizing functionalized oxygen heterocycles (Chan et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)11-4-3-5-12(10-11)21-9-2-1-8-18-22(19,20)13-6-7-13/h3-5,10,13,18H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERJUPLUDFBDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938183.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)
![2-Chloro-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2938187.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)
![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2938195.png)



![3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid](/img/structure/B2938202.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2938204.png)